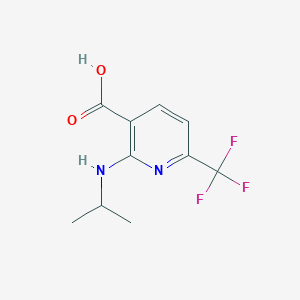![molecular formula C9H12F2O2 B13477554 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane motif has been utilized as a bioisostere in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties .
Métodos De Preparación
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are practical and scalable, making them suitable for industrial production.
Análisis De Reacciones Químicas
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include difluorocarbene for insertion reactions and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, the bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments, improving the physicochemical properties of drug candidates . Additionally, it has been utilized in the synthesis of various building blocks for medicinal chemistry . The unique structure of this compound also makes it valuable in materials science, where it is used as a molecular rod, molecular rotor, and supramolecular linker unit .
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif imparts unique physicochemical properties that enhance the compound’s ability to interact with biological targets. For example, the difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes, which exhibit distinct reactivities compared to non-fluorinated analogues . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as non-fluorinated bicyclo[1.1.1]pentane analogues and other difluorobicyclo[1.1.1]pentane derivatives. The presence of the difluoropropyl group imparts unique physicochemical properties, such as increased metabolic stability and improved solubility . Similar compounds include 2,2-difluorobicyclo[1.1.1]pentane and other difluorocarbene-inserted bicyclo[1.1.1]pentane derivatives .
Propiedades
Fórmula molecular |
C9H12F2O2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c1-7(10,11)2-8-3-9(4-8,5-8)6(12)13/h2-5H2,1H3,(H,12,13) |
Clave InChI |
GCTRIUQREIAKJF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC12CC(C1)(C2)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)

![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)

![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)

![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)

![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)



